

Physical and chemical properties of Methyltetrazine-PEG8-NH-Boc

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Compound of Interest

Compound Name: Methyltetrazine-PEG8-NH-Boc

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Methyltetrazine-PEG8-NH-Boc: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Methyltetrazine-PEG8-NH-Boc**, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and molecular imaging. This document details the core characteristics of the molecule, experimental protocols for its use, and a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

Methyltetrazine-PEG8-NH-Boc is a versatile molecule featuring a methyltetrazine moiety for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization.

Quantitative Data Summary

The key physical and chemical properties of **Methyltetrazine-PEG8-NH-Boc** are summarized in the table below.



Property	Value
Molecular Formula	C34H56N6O11
Molecular Weight	724.85 g/mol
Purity	>95% (typically analyzed by HPLC)
Appearance	Red oil or solid
Solubility	Soluble in DMSO, DCM, DMF
Storage Conditions	-20°C, desiccated, avoid light

Chemical Reactivity and Stability

The primary chemical utility of **Methyltetrazine-PEG8-NH-Boc** lies in its two distinct reactive functionalities:

- Methyltetrazine Group: This moiety undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) and its derivatives.
 [1][2] This bioorthogonal reaction is notable for its fast kinetics, with second-order rate constants for methyltetrazines in the range of 1000 M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[1][2] The methyl substitution on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1]
- Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable
 amine functionality that can be deprotected under acidic conditions to reveal a primary
 amine. This amine can then be conjugated to various molecules, such as proteins, peptides,
 or drugs, through standard amine-reactive chemistries (e.g., reaction with NHS esters or
 carboxylic acids activated with coupling agents like EDC).[3][4]

Experimental Protocols

This section outlines key experimental methodologies related to the synthesis, purification, and application of **Methyltetrazine-PEG8-NH-Boc**.

Plausible Synthetic Route



While a detailed, step-by-step synthesis is proprietary to commercial suppliers, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the coupling of a Boc-protected PEG8-amine derivative with an activated methyltetrazine species. The methyltetrazine moiety itself can be synthesized from acetonitrile and hydrazine.[5]

Purification and Characterization

High-Performance Liquid Chromatography (HPLC): Purification of **Methyltetrazine-PEG8-NH-Boc** and its conjugates is typically achieved using reversed-phase HPLC (RP-HPLC).[6][7]

- Stationary Phase: C18 column
- Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).
- Detection: UV-Vis detector (tetrazine has a characteristic absorbance) and/or an evaporative light scattering detector (ELSD) for PEG-containing molecules.[8][9]

Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the PEG backbone, the methyltetrazine ring, and the Boc protecting group would be expected. For example, the repeating ethylene oxide units of the PEG chain typically show a strong signal around 3.6 ppm in ¹H NMR.[10][11]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[12]

Boc Deprotection Protocol

To deprotect the amine functionality, the following general protocol can be used:

- Dissolve the **Methyltetrazine-PEG8-NH-Boc** in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.



- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[14]

Bioconjugation via iEDDA Reaction

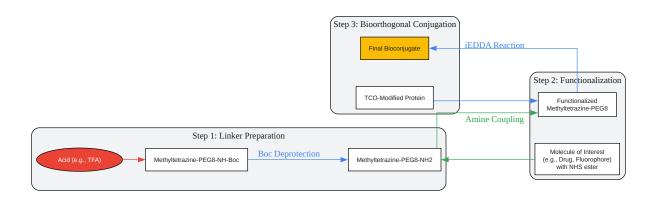
The deprotected and functionalized Methyltetrazine-PEG8 linker can be conjugated to a TCO-modified molecule using the following general protocol:

- Dissolve the TCO-containing molecule (e.g., a protein) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
- Add the methyltetrazine-functionalized molecule in a slight molar excess.
- Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like SDS-PAGE or LC-MS.
- Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted components.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving **Methyltetrazine-PEG8-NH-Boc**.



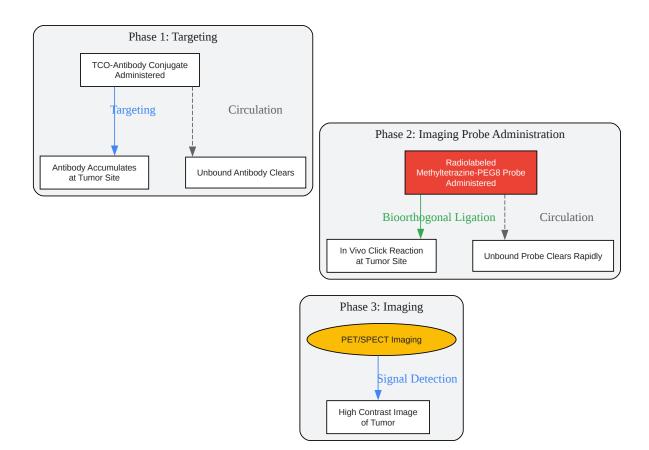


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Workflow for Bioconjugation

The following diagram illustrates the application of this chemistry in a pre-targeted imaging workflow.





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Pre-targeted Imaging Workflow

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